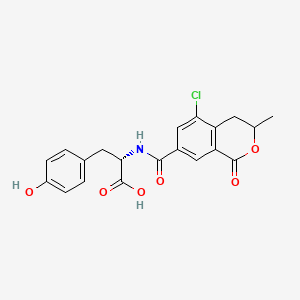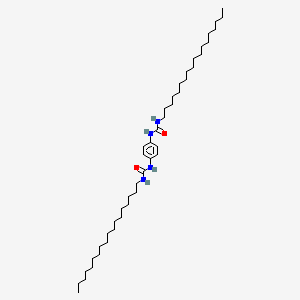
N,N'-1,4-Phenylenebis(N'-octadecylurea)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-1,4-Phenylenebis(N’-octadecylurea) is a chemical compound known for its unique structure and properties It consists of a phenylenebis backbone with two octadecylurea groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,4-Phenylenebis(N’-octadecylurea) typically involves the reaction of 1,4-phenylenediamine with octadecyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Dissolve 1,4-phenylenediamine in an appropriate solvent such as dichloromethane.
Step 2: Add octadecyl isocyanate to the solution while maintaining the temperature at around 0-5°C.
Step 3: Stir the reaction mixture for several hours, gradually allowing it to reach room temperature.
Step 4: Purify the product using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of N,N’-1,4-Phenylenebis(N’-octadecylurea) may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-1,4-Phenylenebis(N’-octadecylurea) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: The urea groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Applications De Recherche Scientifique
N,N’-1,4-Phenylenebis(N’-octadecylurea) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N,N’-1,4-Phenylenebis(N’-octadecylurea) involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-1,4-Phenylenebis(2-bromoacetamide): A related compound with different functional groups.
N,N’-1,4-Phenylenebis(1,1-diphenylmethanimine): Another similar compound with distinct structural features.
Uniqueness
N,N’-1,4-Phenylenebis(N’-octadecylurea) is unique due to its specific combination of a phenylenebis backbone and octadecylurea groups
Propriétés
Numéro CAS |
65792-42-9 |
|---|---|
Formule moléculaire |
C44H82N4O2 |
Poids moléculaire |
699.1 g/mol |
Nom IUPAC |
1-octadecyl-3-[4-(octadecylcarbamoylamino)phenyl]urea |
InChI |
InChI=1S/C44H82N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-45-43(49)47-41-35-37-42(38-36-41)48-44(50)46-40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-38H,3-34,39-40H2,1-2H3,(H2,45,47,49)(H2,46,48,50) |
Clé InChI |
NHWLWKKRPKRKDC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)NC(=O)NCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




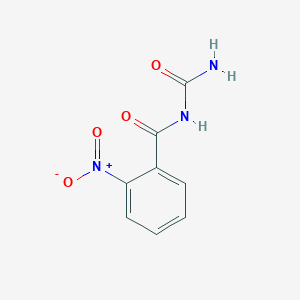
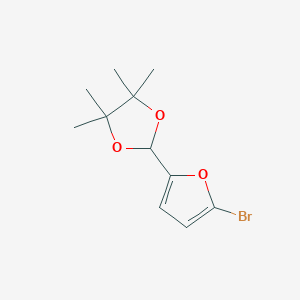


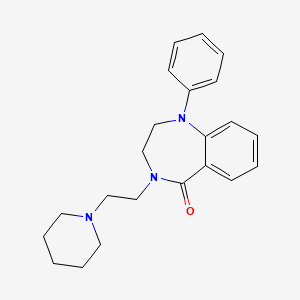
![N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide](/img/structure/B14487135.png)
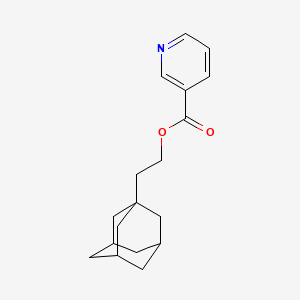
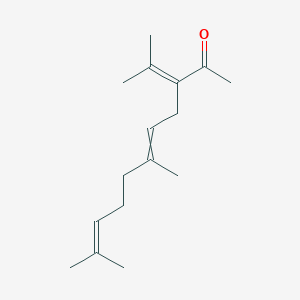
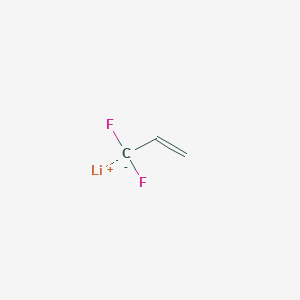
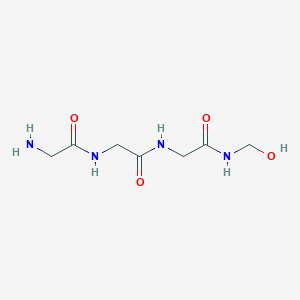
![(3-Oxo-2,4,6-trioxabicyclo[3.2.0]heptane-7,7-diyl)bis(methylene) diacetate](/img/structure/B14487162.png)
